molecular formula C9H5Br2N B1383115 6,7-Dibromoisoquinoline CAS No. 1307316-84-2

6,7-Dibromoisoquinoline

Cat. No. B1383115
M. Wt: 286.95 g/mol
InChI Key: KJTFILGUWPYHBN-UHFFFAOYSA-N
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Description

6,7-Dibromoisoquinoline is a chemical compound with the molecular formula C9H5Br2N and a molecular weight of 286.95 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 6,7-Dibromoisoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline structure with bromine atoms at the 6 and 7 positions .

Scientific Research Applications

Isoquinoline Derivatives and Antitumor Activity

6,7-Dibromoisoquinoline, a derivative of isoquinoline, has been evaluated for its potential in treating various forms of cancer. For instance, aminoquinones structurally related to marine Isoquinolinequinones, including 6,7-substituted isoquinolinequinones, were synthesized and evaluated for cytotoxic activity against several cancer cell lines. Among them, compounds like 7-Amino-6-bromoisoquinoline-5,8-quinone showed promising activity, indicating the potential use of 6,7-Dibromoisoquinoline derivatives in cancer treatment (Delgado et al., 2012).

Melatonin Receptor Mapping

6,7-Dibromoisoquinoline and its structural analogues have been used in the study of melatonin receptors. Derivatives of isoquinoline, including 6H-Isoindolo[2,1-a]indoles, 5,6-dihydroindolo[2,1-a]isoquinolines, and 6,7-dihydro-5H-benzo[c]azepino[2,1-a]indoles, were prepared to investigate the binding site of the melatonin receptor. The binding affinities and agonist/antagonist potency of these derivatives were assessed, providing insight into the structural requirements for melatonin receptor interaction (Faust et al., 2000).

Analgesic and Anti-Inflammatory Effects

The analgesic and anti-inflammatory effects of certain isoquinoline derivatives were studied, revealing that compounds like 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibit pronounced effects in this regard. Such studies hint at the therapeutic potential of isoquinoline derivatives, including 6,7-Dibromoisoquinoline, in the treatment of pain and inflammation (Rakhmanova et al., 2022).

P-glycoprotein (P-gp) Activity

6,7-Dibromoisoquinoline derivatives have been explored for their potential in modulating P-glycoprotein (P-gp) activity, which is crucial in drug resistance. The deconstruction of the 6,7-dimethoxytetrahydroisoquinoline moiety led to insights into separating σ2 affinity from P-gp activity in mixed σ2/P-gp agents, offering a pathway to develop selective P-gp agents (Pati et al., 2015).

properties

IUPAC Name

6,7-dibromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTFILGUWPYHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311277
Record name Isoquinoline, 6,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dibromoisoquinoline

CAS RN

1307316-84-2
Record name Isoquinoline, 6,7-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1307316-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline, 6,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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